molecular formula C19H19ClF2N2O4S B2912875 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 887199-03-3

4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2912875
CAS No.: 887199-03-3
M. Wt: 444.88
InChI Key: ISHOXJSOTXZRTL-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry for their potential therapeutic properties. The presence of various functional groups, such as the chloro, difluoromethoxy, and piperidinylsulfonyl groups, suggests that this compound may have unique chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, including:

    Formation of the benzamide core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the chloro group: Chlorination of the benzamide core using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the difluoromethoxy group: This step may involve the reaction of the benzamide with a difluoromethoxy-containing reagent under appropriate conditions.

    Sulfonylation with piperidine:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or phenyl rings.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The chloro and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the piperidinylsulfonyl group suggests potential interactions with neurotransmitter systems or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide
  • 4-chloro-N-(2-(trifluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

The unique combination of the chloro, difluoromethoxy, and piperidinylsulfonyl groups in 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide may confer distinct chemical and biological properties, such as enhanced binding affinity or selectivity for certain targets.

Properties

IUPAC Name

4-chloro-N-[2-(difluoromethoxy)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF2N2O4S/c20-14-9-8-13(12-17(14)29(26,27)24-10-4-1-5-11-24)18(25)23-15-6-2-3-7-16(15)28-19(21)22/h2-3,6-9,12,19H,1,4-5,10-11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHOXJSOTXZRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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